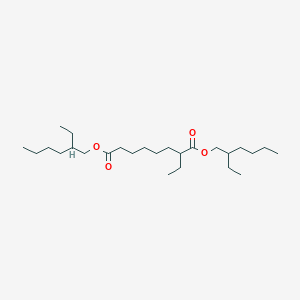
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester is a chemical compound with the molecular formula C26H50O4. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its stability and solubility in organic solvents, making it a valuable component in the production of various materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester typically involves the esterification of octanedioic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures a high yield and purity of the final product. The use of advanced distillation techniques helps in the purification of the ester, removing any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester undergoes several types of chemical reactions, including:
Hydrolysis: Under strong acidic or basic conditions, the ester can be hydrolyzed back to octanedioic acid and 2-ethylhexanol.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The ester group can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group.
Major Products Formed
Hydrolysis: Octanedioic acid and 2-ethylhexanol.
Oxidation: Various carboxylic acids and aldehydes.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins.
Biology: Employed in the formulation of various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized as a lubricant and stabilizer in the manufacturing of plastics and other materials.
Mechanism of Action
The mechanism of action of Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their fluidity and permeability. This interaction can affect the transport of molecules across the membrane and influence cellular processes. In industrial applications, its mechanism of action is primarily based on its ability to reduce friction and improve the stability of materials.
Comparison with Similar Compounds
Similar Compounds
- Hexanedioic acid, bis(2-ethylhexyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
Octanedioic acid, 2-ethyl-, bis(2-ethylhexyl) ester is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Compared to similar compounds, it offers better stability and solubility in organic solvents, making it more suitable for certain industrial applications.
Properties
CAS No. |
922-09-8 |
|---|---|
Molecular Formula |
C26H50O4 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-ethyloctanedioate |
InChI |
InChI=1S/C26H50O4/c1-6-11-16-22(8-3)20-29-25(27)19-15-13-14-18-24(10-5)26(28)30-21-23(9-4)17-12-7-2/h22-24H,6-21H2,1-5H3 |
InChI Key |
XNLFDVGJJPYNGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCCC(CC)C(=O)OCC(CC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















